tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
tert-Butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a bicyclic amine derivative featuring a pyrrolo[3,4-c]pyrrole scaffold. The compound is protected at the secondary amine by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance solubility and stability during synthetic processes .
For instance, benzyl-substituted analogs are prepared via palladium-catalyzed amination or Mitsunobu reactions . The Boc group is typically introduced early in the synthesis and removed under acidic conditions (e.g., HCl in 2-propanol) to yield free amines for downstream functionalization .
This compound class serves as intermediates in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors. For example, pyrimidine-substituted analogs act as selective 5-HT2C agonists , while others are precursors for Bruton’s tyrosine kinase (BTK) inhibitors .
Properties
IUPAC Name |
tert-butyl 2-ethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-5-14-6-10-8-15(9-11(10)7-14)12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGMYIDJPFBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CN(CC2C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.35 g/mol. The compound features a bicyclic structure that incorporates both pyrrole and hexahydropyrrolo moieties, which contribute to its reactivity and biological properties.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of autotaxin, an enzyme involved in various pathological conditions such as cancer and fibrosis. The compound has demonstrated potent inhibition with an IC50 value in the nanomolar range, indicating its effectiveness at low concentrations .
Pharmacokinetics
In vivo studies have shown favorable pharmacokinetic properties for this compound, suggesting good absorption and distribution within biological systems. Its dual carboxylic acid functionality enhances its bioactivity compared to structurally similar compounds .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. The following table summarizes key compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3aR,6aR)-5-methyl hexahydropyrrolo[3,4-c]pyrrole | Methyl substitution at position 5 | Potentially similar pharmacological profiles |
| (3aR,6aR)-5-[(2-chloropyrimidin-5-yl)methyl]-hexahydropyrrolo[3,4-c]pyrrole | Chloropyrimidine substituent | Investigated for similar enzymatic inhibition |
| (3aR,6aR)-5-ethyl hexahydropyrrolo[3,4-c]pyrrole | Ethyl substitution | Explored for anti-cancer properties |
This comparison highlights the unique position of this compound in terms of its specific stereochemistry and enhanced bioactivity .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Autotaxin Inhibition : A study demonstrated that this compound effectively binds to the active site of autotaxin. X-ray crystallography revealed detailed interactions between the compound and key residues in the enzyme's active site. This binding affinity suggests that modifications to the compound's structure could enhance its selectivity for autotaxin .
- Anti-Cancer Properties : Another investigation focused on the anti-cancer properties of related compounds within the same chemical family. It was found that structural modifications could lead to increased potency against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate are strongly influenced by substituents at position 5. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Pyrrolo[3,4-c]pyrrole Derivatives
*Calculated from molecular formula (C12H21N2O2).
Key Observations:
Substituent Effects on Reactivity: Benzotriazole (Compound 26): The aromatic triazole group enhances hydrogen-bonding capacity, making it suitable for kinase inhibitor synthesis . Ethyl vs. Oxo Derivative: The ketone group introduces polarity, impacting solubility and metabolic stability .
Synthetic Efficiency :
- Yields vary significantly based on substituent complexity. The pyrimidine derivative (Pre-10h) achieves 93% yield via optimized coupling, while benzyl-substituted analogs require multiple steps (53% yield) .
Pharmacological Relevance :
- 5-HT2C Agonists : Pyrimidine derivatives (Pre-10h) demonstrate high selectivity for serotonin receptors, attributed to fluorine’s electron-withdrawing effects enhancing receptor binding .
- BTK Inhibitors : Benzotriazole derivatives (e.g., ZYBT1) leverage the scaffold’s rigidity for target engagement .
Safety Profiles :
- The 5-oxo derivative requires stringent handling due to unspecified hazards, whereas Boc-protected analogs (e.g., cyclopropyl variant) are typically stable under lab conditions .
Preparation Methods
Construction of the Hexahydropyrrolo[3,4-c]pyrrole Core
The bicyclic hexahydropyrrolo[3,4-c]pyrrole system is typically synthesized via cyclization reactions involving amino acid derivatives or cyclic amines. Common approaches include:
- Intramolecular cyclization of suitably substituted pyrrolidine or piperidine precursors under acidic or basic conditions to form the fused bicyclic system.
- Reductive amination and ring closure involving aldehydes or ketones with diamines, followed by hydrogenation to saturate the rings.
These methods are supported by patent literature describing octahydropyrrolo[3,4-c]pyrrole derivatives, which share similar core structures and synthetic routes.
Installation of the tert-Butyl Carbamate Protecting Group
The tert-butyl carbamate (Boc) group is commonly introduced to protect the nitrogen at the 2-position:
- Reaction of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- This step is typically performed in solvents like dichloromethane or tetrahydrofuran at low temperatures to moderate reaction rates and high yields.
The Boc protection stabilizes the nitrogen and facilitates further functionalization or purification.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino acid derivative or diamine, acid/base catalyst | Formation of hexahydropyrrolo[3,4-c]pyrrole core |
| 2 | Alkylation | Ethyl halide, base (e.g., NaH), aprotic solvent | Introduction of 5-ethyl substituent |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, base, solvent (DCM/THF) | tert-Butyl carbamate protection on N-2 |
Research Findings and Optimization
- Yield and Purity: The overall yield depends on the efficiency of cyclization and alkylation steps. Optimized conditions for cyclization often involve mild heating and controlled pH to prevent polymerization or side reactions.
- Stereochemistry: The hexahydropyrrolo[3,4-c]pyrrole ring system has stereocenters; stereoselective synthesis or resolution may be necessary to obtain the desired isomer. Use of chiral auxiliaries or catalysts can improve stereoselectivity.
- Scalability: The methods described are amenable to scale-up with appropriate control of reaction parameters, making them suitable for pharmaceutical intermediate production.
- Safety and Handling: Use of Boc2O requires anhydrous conditions and proper ventilation. Alkylation reagents like ethyl halides are handled under inert atmosphere to avoid side reactions.
Comparative Data Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization Approach | Intramolecular ring closure of amino precursors | Efficient ring formation | Requires precise control of conditions |
| Alkylation for 5-Ethyl | Use of ethyl halides under basic conditions | Direct introduction of ethyl group | Possible side reactions, regioselectivity issues |
| Boc Protection | Reaction with di-tert-butyl dicarbonate | Mild conditions, high selectivity | Sensitive to moisture |
| Stereochemical Control | Chiral catalysts or auxiliaries | High stereoselectivity | Increased complexity and cost |
Q & A
Basic Synthesis and Optimization
Q: What are the key synthetic routes for preparing tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, and how can reaction conditions be optimized for yield and purity? A: The synthesis typically involves cyclization and alkylation steps. For example, palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with BINAP ligand) is effective for introducing substituents like ethyl groups . Optimization includes:
- Temperature control : Reactions at 110°C in toluene improve coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Purification : Flash column chromatography (e.g., 0–100% EtOAc/hexanes) resolves intermediates, while HPLC (>99% purity) ensures final product integrity .
Advanced Structural Characterization
Q: How can researchers resolve contradictions in stereochemical assignments for bicyclic pyrrolidine derivatives like this compound? A: Use a combination of:
- NMR spectroscopy : - and -NMR to analyze coupling constants and diastereotopic protons (e.g., pyrrolidine ring protons at δ 3.1–3.7 ppm) .
- X-ray crystallography : Definitive stereochemical confirmation via single-crystal diffraction (e.g., tert-butyl carbamate derivatives in ) .
- Computational modeling : DFT calculations to correlate experimental NMR shifts with predicted stereoisomers .
Methodological Challenges in Bioactivity Studies
Q: What experimental strategies are recommended for evaluating the pharmacological potential of this compound, such as enzyme inhibition or receptor binding? A:
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., Amplex Red for autotaxin inhibition) with IC₅₀ determination .
- Solubility optimization : Phosphate buffer (pH 7.4) or DMSO stock solutions (<1% v/v) to avoid aggregation .
- Metabolic stability : Glutathione adduct screening to assess reactive intermediate formation .
- SAR studies : Modify the ethyl group to explore steric/electronic effects on target binding .
Data Contradictions in Reaction Mechanisms
Q: How should researchers address discrepancies in proposed reaction mechanisms for Boc-deprotection or alkylation steps? A:
- Kinetic studies : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., HCl-mediated Boc removal generates amine hydrochlorides ).
- Isotopic labeling : Use -labeled Boc groups to trace hydrolysis pathways .
- Computational validation : Compare activation energies of competing pathways (e.g., SN1 vs. SN2 mechanisms) using Gaussian or ORCA .
Advanced Purification Challenges
Q: What chromatographic techniques resolve co-eluting impurities in final product isolation? A:
- HPLC-DAD/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate isomers .
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric resolution .
- Recrystallization : Use mixed solvents (e.g., CH₂Cl₂/hexanes) to improve crystal purity .
Stability and Storage Considerations
Q: How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation? A:
- Thermal stability : TGA/DSC analysis identifies decomposition temperatures (>150°C typical for carbamates) .
- Hydrolytic sensitivity : Monitor pH-dependent degradation via -NMR (e.g., Boc group cleavage in acidic conditions) .
- Long-term storage : –20°C under argon in amber vials minimizes oxidation/hydrolysis .
Methodological Gaps in Toxicity Profiling
Q: What preclinical toxicity assays are prioritized for this compound, given limited existing data? A:
- Acute toxicity : OECD 423 guidelines for rodent LD₅₀ determination .
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay .
- Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .
Advanced Computational Modeling
Q: How can molecular docking and MD simulations predict binding modes to therapeutic targets? A:
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., retinol-binding protein 4) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .
Contradictory Spectroscopic Data
Q: How to reconcile conflicting NMR assignments for pyrrolidine protons in related analogs? A:
- 2D NMR : HSQC and COSY correlate proton-carbon connectivity and spin systems .
- Variable-temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and –40°C .
- Isotopic substitution : Synthesize -labeled analogs for unambiguous assignment .
Scaling Synthesis for In Vivo Studies
Q: What steps ensure batch-to-batch consistency when scaling synthesis for preclinical trials? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
